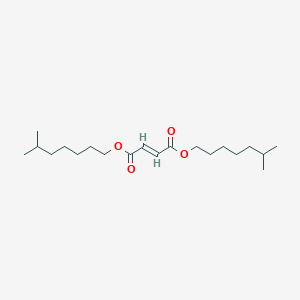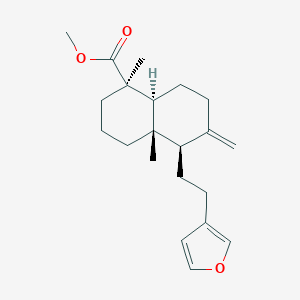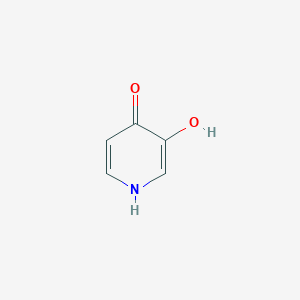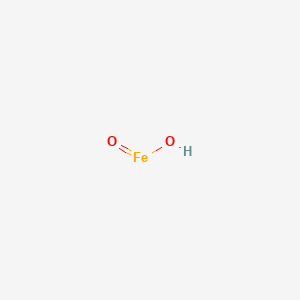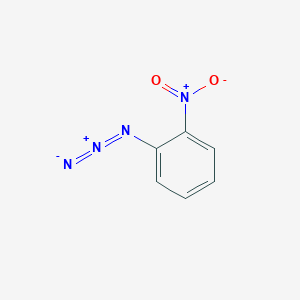
2-ニトロフェニルアジド
説明
Synthesis Analysis
The synthesis of 2-Nitrophenyl azide and related compounds often involves specific reactions that enable the formation of azide groups attached to aromatic nitro compounds. For instance, the synthesis of nitrocarbamoyl azide, a relative of 2-Nitrophenyl azide, involves the diazotization of nitrosemicarbazide, demonstrating the use of diazotization in generating azide-functionalized compounds (Benz et al., 2021). Additionally, synthesis methods can include the use of Suzuki cross-coupling reactions for the creation of nitrobiphenyls, a related chemical class (González et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Nitrophenyl azide, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been elucidated using single-crystal X-ray diffraction, revealing significant details about the orientation of nitro groups and intramolecular interactions (Saeed et al., 2008). These structural insights are crucial for understanding the reactivity and stability of nitrophenyl azides.
Chemical Reactions and Properties
Nitrophenyl azides are known for their photochemical behavior, where the nitrene derived from azides can undergo protonation to form reactive nitrenium ions, as observed in the photoaffinity labeling system 4-amino-3-nitrophenyl azide (Voskresenska et al., 2009). This reactivity is leveraged in synthesizing complex molecules and in studying protein-ligand interactions through photoaffinity labeling.
Physical Properties Analysis
The physical properties of nitrophenyl azides and related compounds, such as nitrocarbamoyl azide, include stability, reactivity, and sensitivity to detonation, with melting points and detonative decomposition points being critical for handling and application considerations (Benz et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-Nitrophenyl azide derivatives, including their reactivity under various conditions and the formation of stable products through different chemical transformations, are essential for their application in synthesis and material science. For instance, the reductive cyclization of nitrobiphenyls to carbazoles indicates the manipulable reactivity of nitrophenyl derivatives under specific conditions (Freeman et al., 2005).
科学的研究の応用
アリールアジドの光活性化
アリールアジド化合物(2-ニトロフェニルアジドを含む)は、紫外線で活性化されると他の分子と共有結合を形成できます . この特性により、多くの研究用途で特に有用になります .
タンパク質-タンパク質相互作用の研究
アリールアジド化合物の非特異的および活性化可能な特性により、タンパク質-タンパク質相互作用の研究に役立ちます . それらはタンパク質と共有結合を形成し、研究者は異なるタンパク質がどのように相互作用するかを研究できます .
細胞表面タンパク質の単離
アリールアジド化合物は、細胞表面タンパク質の単離にも使用できます . これらのタンパク質と共有結合を形成することにより、研究者はそれらを他の細胞成分から分離してさらに研究できます .
標識プローブの調製
アリールアジド化合物は、標識プローブを調製するために使用できます . これらのプローブは、細胞内の特定の分子の動きを追跡するなど、さまざまな研究用途で使用できます .
光制御システムの生成
2-ニトロフェニルアジドは、フォトクロミックジアリールエテンに変換できます . これらの分子は光誘起可逆電気環状環状閉環反応を受け、電子特性、剛性、および回転自由度が変化します
将来の方向性
作用機序
Target of Action
2-Nitrophenyl azide, also known as 1-azido-2-nitrobenzene, is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The primary targets of this compound are primary amino groups (-NH2) present in proteins .
Mode of Action
The compound interacts with its targets through two main reactions. Firstly, the NHS esters in the compound react efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of N-hydroxy-succinimide .
Secondly, when exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) . The latter reaction path dominates when primary amines are present .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrophenyl azide are primarily related to protein crosslinking. The compound’s ability to form stable amide bonds with primary amino groups allows it to create links between different proteins or within a single protein . This can affect various biochemical pathways depending on the proteins involved.
Pharmacokinetics
The pharmacokinetics of 2-Nitrophenyl azide are influenced by its physical and chemical properties. For instance, ANB-NOS, a form of the compound, is water-insoluble and must first be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction mixture .
Result of Action
The result of 2-Nitrophenyl azide’s action is the formation of stable amide bonds with primary amino groups, leading to protein crosslinking . This can have various molecular and cellular effects depending on the proteins involved and the specific biochemical pathways they are part of.
Action Environment
The action of 2-Nitrophenyl azide is influenced by various environmental factors. For instance, the compound’s NHS-ester moiety readily hydrolyzes and becomes non-reactive, a reaction that increases with increasing pH . Hydrolysis occurs more readily in dilute protein or peptide solutions . In concentrated protein solutions, the acylation reaction is favored . The compound’s reactivity is also affected by the presence of certain substances in the reaction buffer, such as Tris, glycine, or sulfhydryls .
生化学分析
Biochemical Properties
The biochemical properties of 2-Nitrophenyl azide are largely determined by its azide functional group. When exposed to UV light, azides like 2-Nitrophenyl azide form a reactive nitrene group that can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo ring expansion to react with a nucleophile such as a primary amine . This makes 2-Nitrophenyl azide a versatile tool in biochemical reactions, allowing it to interact with a wide range of enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of 2-Nitrophenyl azide are largely dependent on its interactions with various biomolecules. For instance, it can form covalent bonds with proteins, potentially altering their function or localization
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl azide involves the formation of a reactive nitrene group upon exposure to UV light. This nitrene group can then react with various biomolecules, forming covalent bonds . This can lead to changes in the function or localization of these biomolecules, potentially impacting cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the reactivity of azides like 2-Nitrophenyl azide can be triggered by exposure to UV light . This suggests that the effects of 2-Nitrophenyl azide could potentially be controlled in a temporal manner by manipulating the timing and duration of UV exposure.
特性
IUPAC Name |
1-azido-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDGUBLGKFNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164812 | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516-58-1 | |
| Record name | 2-Nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenyl azide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6K5UT9CRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the thermal decomposition product of 2-nitrophenyl azide?
A1: The thermal decomposition of 2-nitrophenyl azide primarily yields benzofuroxan (also known as benzofurazan 1-oxide) and nitrogen gas. This process is well-documented and has been studied extensively. [, , , , ]
Q2: How does the presence of the nitro group in 2-nitrophenyl azide affect its decomposition compared to unsubstituted phenyl azide?
A2: The nitro group in the ortho position significantly accelerates the thermal decomposition of 2-nitrophenyl azide compared to phenyl azide. This is attributed to "anchimeric assistance" or "neighboring group participation," where the nitro group participates in the transition state of the decomposition reaction, lowering the activation energy. [, ]
Q3: What evidence supports the involvement of the nitro group in the decomposition mechanism of 2-nitrophenyl azide?
A3: Kinetic studies have demonstrated that the activation energy for the pyrolysis of 2-nitrophenyl azide is substantially lower than that of 4-nitrophenyl azide and significantly lower than unsubstituted phenyl azide. This difference in activation energy points towards the direct involvement of the ortho-nitro group in the reaction mechanism. [, ]
Q4: What happens when 2-nitrophenyl azide is photolyzed in an argon matrix at low temperatures?
A4: Photolysis of 2-nitrophenyl azide in an argon matrix at 14 K leads to the formation of 1,2-dinitrosobenzene. This unstable intermediate can revert back to benzofuroxan thermally or photochemically. []
Q5: Can 2-nitrophenyl azide be used to synthesize heterocyclic compounds other than benzofuroxan?
A5: Yes, 2-nitrophenyl azide can be used to synthesize various heterocyclic systems. For instance, its reaction with phenylacetonitrile in the presence of a base yields [, , ]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide derivatives. [] It can also react with ethyl 1-alkyl-1,4-dihydropyridine-3-carboxylates or -carbonitriles to form tetrahydropyridine derivatives through a multi-step process. []
Q6: How do steric factors affect the reactivity of 2-nitrophenyl azide in cycloaddition reactions?
A6: Studies on the pyrolysis of substituted 2-nitrophenyl azides show that the presence of bulky substituents adjacent to the nitro group (e.g., 6-chloro or 6-methyl) significantly reduces the rate acceleration observed with the unsubstituted 2-nitrophenyl azide. This suggests that the nitro group needs to be in the plane of the aromatic ring for optimal anchimeric assistance, highlighting the importance of steric factors. []
Q7: Can 2-nitrophenyl azide be generated in situ for safer synthetic procedures?
A7: Yes, methodologies have been developed to synthesize 2-nitrophenyl-4-aryl-1,2,3-triazoles without isolating the potentially hazardous 2-nitrophenyl azide intermediate. These methods involve either an organocatalyzed azide-enolate reaction or a metal-catalyzed azide-alkyne cycloaddition following a Sonogashira coupling. []
Q8: What spectroscopic techniques are useful for characterizing 2-nitrophenyl azide and its reaction products?
A8: Various spectroscopic methods are employed to characterize 2-nitrophenyl azide and its derivatives. These include:
- IR spectroscopy: Useful for identifying functional groups like azides, nitro groups, and the resulting heterocycles formed during reactions. [, ]
- NMR spectroscopy (especially 15N-NMR): Provides information about the structure and bonding environment of nitrogen atoms in the molecule, crucial for understanding reaction mechanisms and characterizing cycloadducts. []
- UV-Vis spectroscopy: Helps to identify conjugated systems and track reaction progress. []
- Electron Spin Resonance (ESR) spectroscopy: Can detect and characterize reaction intermediates such as triplet nitrenes formed during photolysis. []
Q9: Are there computational studies on the decomposition of 2-nitrophenyl azide?
A9: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study the mechanism and kinetics of 2-nitrophenyl azide pyrolysis. These studies confirm the one-step mechanism involving neighboring group participation and provide valuable insights into the transition states and activation barriers involved. []
Q10: Has 2-nitrophenyl azide been investigated for biological activity?
A10: While not a primary focus of the provided research, one study investigated the inhibitory effect of phenyl azides, including 2-nitrophenyl azide, on monoamine oxidase (MAO) enzymes. It was found that 2-nitrophenyl azide acts as a competitive inhibitor of both MAO-A and MAO-B. []
Q11: What are the safety concerns regarding the handling of 2-nitrophenyl azide?
A11: 2-Nitrophenyl azide should be handled with extreme caution as it belongs to a class of compounds known to be potentially explosive, especially upon heating. Appropriate safety protocols and personal protective equipment should be employed when working with this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





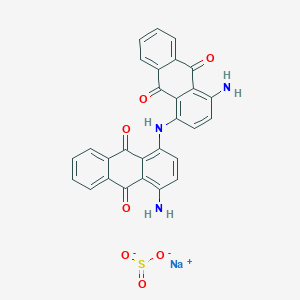


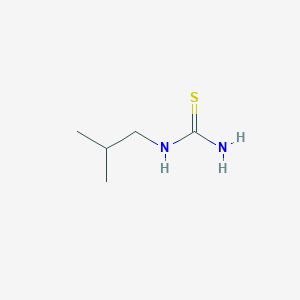

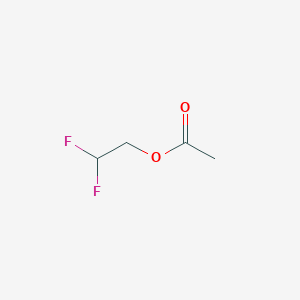
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
